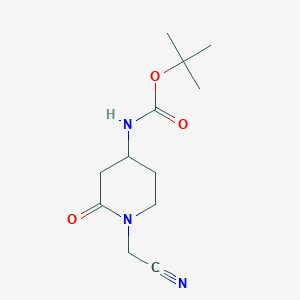

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

Beschreibung

Eigenschaften

Molekularformel |

C12H19N3O3 |

|---|---|

Molekulargewicht |

253.30 g/mol |

IUPAC-Name |

tert-butyl N-[1-(cyanomethyl)-2-oxopiperidin-4-yl]carbamate |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-13)10(16)8-9/h9H,4,6-8H2,1-3H3,(H,14,17) |

InChI-Schlüssel |

URDKVKQENNSWDV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCN(C(=O)C1)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Ketal Formation and Imine Synthesis

N-Benzyl-4-piperidone undergoes ketalization with trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) in methanol or ethanol, catalyzed by ammonium chloride or p-toluenesulfonic acid (1–5 mol% relative to substrate). The reaction proceeds under reflux (2 hours), followed by solvent evaporation and addition of tert-butyl carbamate (1.2 equiv) in toluene. Heating to 80–100°C while distilling off methanol drives imine formation, yielding a white solid after crystallization in ethanol (81% yield).

Key Reaction Parameters:

-

Molar Ratios: N-Benzyl-4-piperidone : Orthoformate : tert-Butyl Carbamate = 1 : 1–2 : 1–1.2.

-

Acid Catalysts: Ammonium chloride or p-toluenesulfonic acid (1–5 mol%).

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Pd/C Loading | 5% (11.8 g) | 10% (23.7 g) |

| Temperature | 80°C | 70°C |

| Reaction Time | 8 hours | 4 hours |

| Yield | 88.7% | 90.7% |

| Purity (GC) | 99.0% | 99.0% |

This method’s efficiency stems from in situ alcohol removal during imine formation, which shifts equilibrium toward product.

Alternative Cyclization Approaches

Cyanomethylation Strategies

Introducing the cyanomethyl group typically involves alkylating piperidinone derivatives with bromoacetonitrile or similar reagents. For example, reacting 4-Boc-aminopiperidine with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile could yield the target compound. However, specific experimental details are absent in the provided sources, necessitating extrapolation from analogous syntheses.

Analytical Characterization

Post-synthesis analysis employs:

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Boc-amino)-1-(Cyanomethyl)-2-piperidinon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Cyanomethylgruppe kann zu Carbonsäuren oxidiert werden.

Reduktion: Die Nitrilgruppe kann zu primären Aminen reduziert werden.

Substitution: Die Boc-geschützte Aminogruppe kann unter bestimmten Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas für Reduktionen, Oxidationsmittel wie Kaliumpermanganat für Oxidationen und Säuren oder Basen für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, umfassen aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, primäre Amine und verschiedene substituierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(Boc-amino)-1-(Cyanomethyl)-2-piperidinon beinhaltet seine funktionellen Gruppen. Die Boc-geschützte Aminogruppe kann unter sauren Bedingungen entschützt werden, um das freie Amin freizusetzen, das dann an verschiedenen biochemischen Reaktionen teilnehmen kann. Die Cyanomethylgruppe kann in andere funktionelle Gruppen umgewandelt werden, so dass die Verbindung mit verschiedenen molekularen Zielen und Wegen interagieren kann.

Wirkmechanismus

The mechanism of action of 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone involves its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The cyanomethyl group can be converted to other functional groups, allowing the compound to interact with different molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Effects: Cyanomethyl vs. Anilino/Cyclopropyl: The cyanomethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution or cross-coupling reactions. In contrast, the anilino group in 4-Anilino-1-Boc-piperidine introduces aromaticity, favoring interactions with biological targets like opioid receptors . Halogenated vs. Methoxy Groups: The dichlorophenyl and methoxyphenyl substituents in analogs alter electronic properties, affecting solubility and binding affinity. Halogens increase lipophilicity, while methoxy groups improve water solubility.

Reactivity and Stability: The Boc group in all compounds provides temporary amine protection, enabling selective deprotection under acidic conditions. 4-Anilino-1-Boc-piperidine exhibits long-term stability (≥5 years at -20°C), whereas the target compound’s stability data are less documented, suggesting a need for controlled storage .

Applications in Drug Discovery: The target compound’s cyanomethyl group is advantageous for synthesizing heterocycles or labeled probes. In contrast, 1-(4-Nitrophenyl)-2-piperidinone is a key intermediate for Apixaban, a direct Factor Xa inhibitor . 1-Boc-4-cyano-4-(2,4-dichlorophenyl)piperidine’s halogenated structure aligns with antimicrobial scaffolds, demonstrating how substituent choice tailors bioactivity .

Research Findings and Trends

- Synthetic Utility: Piperidinone derivatives with electron-withdrawing groups (e.g., cyano, nitro) are prioritized in medicinal chemistry for their reactivity and ability to form hydrogen bonds .

- Biological Activity: Analogs with aromatic substituents (e.g., anilino, methoxyphenyl) show enhanced binding to CNS targets, while halogenated variants are explored for antibacterial applications .

Biologische Aktivität

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by cyanomethylation at the 1-position of the piperidinone ring. This structural modification enhances its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have shown that derivatives of piperidinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have demonstrated cytotoxicity against human colorectal cancer cells (LoVo and COLO 205) with GI50 values ranging from 0.84 to 34.7 μg/mL .

Table 1: Cytotoxic Activity of Piperidone Derivatives

| Compound | Cell Line | GI50 (μg/mL) |

|---|---|---|

| This compound | LoVo | 0.84 - 34.7 |

| Chalcone derivative | COLO 205 | 17.1 - 22.9 |

| Piperidone A | PC3 | 17.1 |

Study on Piperidone Derivatives

A study conducted on various piperidone derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity through apoptosis induction in colorectal cancer cells. The study utilized Annexin V assays to quantify apoptotic cells, revealing that certain derivatives induced apoptosis rates significantly higher than standard treatments like Camptothecin .

In Vivo Efficacy

In vivo studies have also indicated that piperidone derivatives can effectively reduce tumor growth in animal models, supporting their potential for further development as anticancer agents . These findings suggest a promising avenue for therapeutic applications in oncology.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with Boc protection of the piperidinone nitrogen. Key steps include:

- Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

- Cyanomethylation : Introduction of the cyanomethyl group via nucleophilic substitution or alkylation using bromoacetonitrile or similar reagents. Solvent selection (e.g., DMF or acetonitrile) and temperature control are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product. Purity is verified via HPLC or GC-MS (>95% by area) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyanomethyl resonance (δ ~3.5–4.0 ppm for CH2CN). 2D NMR (COSY, HSQC) resolves piperidinone ring conformation .

- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of Boc group) and ~2250 cm⁻¹ (C≡N stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragments consistent with Boc cleavage .

Advanced: How can researchers mitigate steric hindrance during functionalization of the piperidinone ring?

Methodological Answer:

Steric hindrance from the Boc group and cyanomethyl substituent complicates further derivatization. Strategies include:

- Temporary Deprotection : Selective Boc removal using TFA in DCM, followed by functionalization (e.g., acylation, alkylation) and re-protection .

- Computational Modeling : Molecular docking or DFT calculations predict accessible reaction sites. For example, the 3-position of the piperidinone ring may offer lower steric bulk .

- Microwave-Assisted Synthesis : Accelerates reactions under controlled conditions to overcome kinetic barriers .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

Discrepancies may arise from impurities, assay conditions, or off-target effects. Solutions involve:

- Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity. Trace impurities (e.g., de-Boc byproducts) can skew results .

- Dose-Response Studies : Establish EC50/IC50 curves in multiple cell lines (e.g., HepG2 for anticancer activity) to rule out cell-specific artifacts .

- Mechanistic Profiling : Combine biochemical assays (e.g., enzyme inhibition) with transcriptomics to identify primary vs. secondary targets .

Advanced: What experimental design principles optimize catalytic hydrogenation of the cyanomethyl group?

Methodological Answer:

Reducing the cyanomethyl group to an amine requires precise conditions:

- Catalyst Selection : Use Raney nickel or palladium on carbon under H2 atmosphere. Platinum oxide may over-reduce the piperidinone ring .

- Solvent Optimization : Ethanol or ethyl acetate minimizes side reactions compared to polar aprotic solvents .

- Monitoring : In-situ FTIR or LC-MS tracks reaction progress. Over-hydrogenation produces undesired secondary amines .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .

- Moisture Control : Use desiccants (silica gel) in storage vials. The cyanomethyl group is sensitive to aqueous acidic/basic conditions .

- Light Protection : Amber glassware avoids photodegradation of the piperidinone ring .

Advanced: How can researchers leverage this compound in fragment-based drug discovery (FBDD)?

Methodological Answer:

- Fragment Screening : Use surface plasmon resonance (SPR) or NMR-based assays to identify binding to therapeutic targets (e.g., kinases, GPCRs) .

- Structure-Activity Relationship (SAR) : Modify the cyanomethyl group (e.g., replace with carboxylate) or piperidinone substituents to enhance affinity .

- Crystallography : Co-crystallize with target proteins (e.g., bromodomains) to guide rational design .

Advanced: What analytical challenges arise in quantifying trace impurities in scaled-up synthesis?

Methodological Answer:

- Sensitive Detection : UPLC-MS/MS with a C18 column (1.7 µm particles) resolves low-abundance impurities (e.g., de-Boc or dimerized byproducts) .

- Reference Standards : Synthesize and characterize suspected impurities (e.g., 4-amino-piperidinone) for spiking experiments .

- Method Validation : Follow ICH guidelines for precision, accuracy, and limit of detection (LOD < 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.